molecular formula C13H10Cl6O3 B8514535 1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]propan-1-one CAS No. 61719-90-2

1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]propan-1-one

Cat. No. B8514535
CAS RN: 61719-90-2
M. Wt: 426.9 g/mol
InChI Key: HYAONBYBFKRKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]propan-1-one is a useful research compound. Its molecular formula is C13H10Cl6O3 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61719-90-2

Product Name

1-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]propan-1-one

Molecular Formula

C13H10Cl6O3

Molecular Weight

426.9 g/mol

IUPAC Name

1-[2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-yl]propan-1-one

InChI

InChI=1S/C13H10Cl6O3/c1-2-8(20)6-3-4-9-7(5-6)10(12(14,15)16)22-11(21-9)13(17,18)19/h3-5,10-11H,2H2,1H3

InChI Key

HYAONBYBFKRKOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OC(OC2C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloral hydrate (36.4 g.) was added in portions to a stirred solution of p-hydroxypropiophenone (15 g.) in concentrated sulphuric acid (100 ml.). After the addition was completed, the mixture was stirred at room temperature for 3 hours and then kept for 5 days. The reaction mixture was poured onto ice, and the resulting solid product was filtered off, dissolved in diethyl ether (200 ml.) and filtered to remove any metachloral and unreacted starting material. The filtrate was dried, and evaporated to dryness under reduced pressure. Trituration of the residue with petroleum ether (b.p. 60°-80° C.) gave a solid product, which was crystallised from aqueous ethanol to give 6-propionyl-2,4-bis(trichloromethyl)benzo[1,3]dioxin, m.p. 96°-97° C.
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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